1-Hydroxy-4-(p-tolyl)butan-2-one
Description
1-Hydroxy-4-(p-tolyl)butan-2-one (C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a ketone derivative featuring a hydroxyl group at position 1 and a para-methyl-substituted phenyl (p-tolyl) group at position 4 of the butan-2-one backbone. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity due to the hydroxyl group.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-hydroxy-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)6-7-11(13)8-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
OTEIABZGYLUQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on functional groups, substituents, physicochemical properties, and biological activities:
1-Hydroxy-4-phenyl-2-butanone (C₁₀H₁₂O₂)
- Key Differences : Replaces the p-tolyl group with a phenyl ring.
- Properties : Lower molecular weight (164.20 g/mol) and slightly reduced lipophilicity (logP ~1.6) due to the absence of the methyl group.
- However, the lack of a methyl group could diminish interactions with hydrophobic binding pockets in biological targets .
4-(p-Tolyl)butan-2-one (C₁₁H₁₄O)
- Key Differences : Lacks the hydroxyl group at position 1.
- Properties : Higher lipophilicity (logP ~2.1) due to the absence of the polar hydroxyl group. Molecular weight: 162.23 g/mol.
- Implications: The non-hydroxylated structure may improve membrane permeability but reduce hydrogen-bonding interactions with enzymes or receptors. This compound is primarily used as a fragrance intermediate .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone, C₁₀H₁₂O₂)
- Key Differences : Features a hydroxyl group on the phenyl ring (para position) instead of a methyl group.
- Properties: Higher polarity (logP ~1.3) due to the phenolic hydroxyl group. Molecular weight: 164.20 g/mol.
- Applications: Widely used in fragrances and cosmetics as a skin-whitening agent. It inhibits tyrosinase activity and melanogenesis, outperforming arbutin in melanin suppression .
- Metabolism: Rapidly conjugated to glucuronides and sulfates, leading to efficient excretion. Minor metabolites include 1-hydroxy-4-(4-hydroxyphenyl)butan-2-one .
4-(Phenylsulfanyl)butan-2-one (C₁₀H₁₀OS)
- Key Differences : Replaces the hydroxyl group with a phenylsulfanyl moiety.
- Properties : Increased molecular weight (178.25 g/mol) and moderate lipophilicity (logP ~2.0).
- Applications: Exhibits anti-melanogenic activity by suppressing tyrosinase-related proteins (Trp-1, Trp-2) and MITF expression in melanoma cells. Demonstrates lower cytotoxicity than traditional agents like PTU .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 1-Hydroxy-4-(p-tolyl)butan-2-one | C₁₁H₁₄O₂ | 178.23 | ~1.8 | Hydroxyl, ketone, p-tolyl |
| 1-Hydroxy-4-phenyl-2-butanone | C₁₀H₁₂O₂ | 164.20 | ~1.6 | Hydroxyl, ketone, phenyl |
| 4-(p-Tolyl)butan-2-one | C₁₁H₁₄O | 162.23 | ~2.1 | Ketone, p-tolyl |
| 4-(4-Hydroxyphenyl)butan-2-one | C₁₀H₁₂O₂ | 164.20 | ~1.3 | Phenolic hydroxyl, ketone |
| 4-(Phenylsulfanyl)butan-2-one | C₁₀H₁₀OS | 178.25 | ~2.0 | Phenylsulfanyl, ketone |
Key Research Findings
- Role of the p-Tolyl Group : Evidence from TNF-α inhibitors indicates that the para-methyl group on the phenyl ring optimizes steric and electronic interactions with biological targets. Substitution with bulkier groups (e.g., chloro, bromo) reduces activity .
- Hydroxyl Group Impact: The hydroxyl group in 1-Hydroxy-4-(p-tolyl)butan-2-one may enhance solubility and metabolic conjugation compared to non-hydroxylated analogs like 4-(p-tolyl)butan-2-one. However, it may also increase susceptibility to oxidative metabolism .
- Safety and Regulation : 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances, with concentration limits in consumer products . Similar safety evaluations are lacking for 1-Hydroxy-4-(p-tolyl)butan-2-one, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
